Caprolactam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9012-16-2 | |
| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4020240 | |
| Record name | Caprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2H-Azepin-2-one, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |
| Record name | CAPROLACTAM | |
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Color/Form |
Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |
CAS No. |
105-60-2 | |
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Melting Point |
156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |
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Advanced Synthetic Methodologies for Azepan 2 One and Its Architecturally Complex Derivatives
Established and Novel Routes to Azepan-2-one Synthesis
The primary industrial route to azepan-2-one involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. However, alternative approaches, including various cyclization, ring-expansion, and multicomponent reactions, have also been explored.
Beckmann Rearrangement Protocols for Cyclohexanone Oxime to Azepan-2-one
The Beckmann rearrangement is a cornerstone reaction for the synthesis of azepan-2-one, involving the acid-catalyzed rearrangement of cyclohexanone oxime. wikipedia.orgatamankimya.comprocurementresource.combartleby.commasterorganicchemistry.com This process transforms the cyclic ketoxime into the seven-membered lactam ring of azepan-2-one. bartleby.commasterorganicchemistry.com The commercial synthesis typically involves treating cyclohexanone oxime with strong acids, such as sulfuric acid or oleum, which induces the rearrangement. atamankimya.comprocurementresource.com
The mechanism of the Beckmann rearrangement generally involves the protonation of the oxime oxygen, followed by the migration of the alkyl group anti to the leaving group (the protonated hydroxyl group) simultaneously with the expulsion of water. masterorganicchemistry.com This leads to the formation of a nitrilium ion intermediate, which is then attacked by water and subsequently deprotonated to yield the amide product, azepan-2-one in this case. masterorganicchemistry.com
Catalytic Systems in Beckmann Rearrangement for Azepan-2-one Production
The Beckmann rearrangement of cyclohexanone oxime can be catalyzed by a variety of acidic systems. Traditionally, strong Brønsted acids like sulfuric acid have been used industrially. atamankimya.comprocurementresource.com However, research has focused on developing more efficient and environmentally friendly catalytic systems, including various Lewis acids, zeolites, and heterogeneous catalysts.
Studies have investigated the use of high silica (B1680970) zeolite catalysts for the vapor-phase Beckmann rearrangement, with findings indicating that catalyst acidity and structural properties influence rearrangement activity and selectivity. kaimosi.com For instance, WOₓ/SBA-15 catalysts have shown promising results under vapor-phase conditions, achieving high conversion and selectivity. kaimosi.com Silica-supported boron oxide catalysts, prepared by chemical vapor deposition, have also demonstrated high yields of azepan-2-one. kaimosi.com
More recent developments include the exploration of mild Lewis acid catalysts, such as calcium salts, which offer potential advantages in terms of functional group tolerance. nih.gov Boronic acid catalysis in combination with perfluoropinacol (B1203177) has also been reported as an organocatalytic system for the Beckmann rearrangement under mild conditions. nih.govorganic-chemistry.org Additionally, catalytic systems involving trifluoroacetic acid and organic solvent additives have been applied, achieving high conversion and selectivity to azepan-2-one. kaimosi.com
The following table summarizes some catalytic systems investigated for the Beckmann rearrangement of cyclohexanone oxime:
| Catalyst System | Conditions | Conversion (%) | Selectivity to Azepan-2-one (%) | Reference |
| WOₓ/SBA-15(20) | Vapor phase, 350 °C, WHSV 0.6 h⁻¹, 2.5% oxime in MeOH | 79 | 93 | kaimosi.com |
| Silica-supported boron oxide | 250 °C | Not specified | 93 | kaimosi.com |
| Trifluoroacetic acid + Acetonitrile (B52724) additive | Not specified | 100 | >99 | kaimosi.com |
| Ca(NTf₂)₂ | Mild Lewis acid (substrate: benzophenone (B1666685) oxime) | Not specified | Not specified | nih.gov |
| Boronic acid + Perfluoropinacol | Ambient conditions | Not specified | Not specified | nih.govorganic-chemistry.org |
| 2,4,6-Trichloro wikipedia.orgatamankimya.comfishersci.fitriazine in DMF | Room temperature | Excellent | Excellent | audreyli.comresearchgate.net |
| Dichlorodiphenylcyclopropene | Not specified | Not specified | 95 | nih.gov |
| 2,4,6-trimethylphenyl-substituted cyclopropene | 30 min reaction time | Not specified | 96 | nih.gov |
Organo-Mediated Beckmann Rearrangement Investigations
Organo-mediated Beckmann rearrangement, which utilizes organic molecules as catalysts or mediators, has gained attention due to its potential for high efficiency and straightforward procedures. kaimosi.comorganic-chemistry.org While the catalytic mechanisms of these organic promoters are still being actively investigated, studies using agents like TsCl have provided insights into potential self-propagating cycles and key intermediates involved in the rearrangement. kaimosi.com Research also explores the application of 2,4,6-trichloro wikipedia.orgatamankimya.comfishersci.fitriazine in N,N-dimethylformamide as an efficient organo-mediated system for the Beckmann rearrangement of ketoximes, including cyclohexanone oxime, yielding azepan-2-one in excellent yields at room temperature. audreyli.comresearchgate.net
Alternative Cyclization and Ring-Expansion Strategies for Azepan-2-one Formation
Beyond the traditional Beckmann rearrangement, alternative synthetic strategies involving cyclization and ring-expansion reactions have been developed for the synthesis of azepan-2-one and its derivatives. One approach involves the cyclization of ε-aminocaproic acid. bartleby.com
Ring expansion reactions of smaller cyclic precursors offer another route to the seven-membered azepan-2-one ring. For instance, ring expansion of 4-substituted cyclohexanones using chiral 1,3-azidopropanol derivatives has been employed for the synthesis of substituted caprolactams. nih.gov This method involves a diastereoselective ring-expansion reaction. nih.gov Cascade ring expansion reactions, such as nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE), are also being explored for the synthesis of medium-sized rings, including azepanones. whiterose.ac.uk Additionally, light-induced ring expansion of cyclic compounds has been investigated as a method to access nitrogen-containing heterocycles. rsc.org
A functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized through a Beckmann rearrangement, highlighting how this core reaction can be applied to substituted cyclohexanone oximes to yield functionalized azepan-2-one derivatives. researchgate.netacs.org
Multicomponent Reaction Approaches in Azepan-2-one Synthesis
Multicomponent reactions (MCRs) offer an attractive strategy for synthesizing complex molecules in a single step from three or more reactants, minimizing waste and synthetic steps. While MCRs are widely used in organic synthesis for creating diverse heterocyclic systems, including those containing piperidinone scaffolds hse.ruderpharmachemica.com, their direct application specifically for the synthesis of the azepan-2-one core structure appears less documented in the provided search results compared to other methods like the Beckmann rearrangement. However, multicomponent strategies have been explored for the synthesis of more complex azepane derivatives, such as 1-(3-aminopropyl)azepan-2-one, which can be obtained through reactions involving specific precursors and conditions. uni.luresearchgate.net Research also highlights the use of Ugi multicomponent reactions for the synthesis of polyfluoro-alkyl-substituted azepan carboxylic acid derivatives, demonstrating the potential of MCRs in constructing functionalized azepane rings. researchgate.net
Stereoselective and Asymmetric Synthesis of Chiral Azepan-2-one Derivatives
The synthesis of chiral azepan-2-one derivatives is an important area, particularly for applications in medicinal chemistry and materials science where stereochemistry plays a crucial role. Stereoselective and asymmetric synthesis methods aim to produce specific enantiomers or diastereomers of azepan-2-one derivatives with high purity.
One approach to accessing chiral azepan-2-one derivatives involves the stereoselective ring expansion of cyclic precursors. For example, the synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one has been achieved using a hydroxyalkyl azide (B81097) mediated ring-expansion reaction of a 4-substituted cyclohexanone with a chiral auxiliary. nih.gov This method allows for the preparation of chiral 5-substituted caprolactams with high enantiopurity. nih.gov
While the provided results discuss asymmetric synthesis in the context of other nitrogen-containing heterocycles like azetidines and piperidinones researchgate.netbeilstein-journals.orgznaturforsch.com, and the asymmetric transformation of other cyclic compounds mdpi.com, specific detailed research findings on the asymmetric synthesis routes directly yielding chiral azepan-2-one derivatives (beyond the ring-expansion example mentioned) are not extensively detailed within the immediate search results. However, the general principles of asymmetric synthesis, such as using chiral catalysts, chiral auxiliaries, or kinetic resolution, could potentially be applied to develop enantioselective routes to azepan-2-one derivatives. Research into functionalized azepan-2-one derivatives, such as 3-(acylamino)azepan-2-ones, also suggests an interest in the synthesis of structurally complex and potentially chiral azepane scaffolds for biological evaluation. acs.org
Enantiopure Synthesis of Substituted Azepan-2-carboxylic Acids
The synthesis of enantiopure azepane-2-carboxylic acids (ACA) is important for accessing chiral molecules. One approach involves the synthesis of optically active hexahydro-2H-azepin-2-ones substituted at the 5 position from (S)(−) and (R)(+)-hexahydro-5-carboxy-2H-azepin-2-one, which can be obtained via resolution of the racemic acid. researchgate.net Racemic hexahydro-5-carboxy-2H-azepin-2-one can be synthesized from 4-oxocyclohexanecarboxylic acid. researchgate.net Microwave-assisted synthesis has been reported for conformationally constrained peptidomimetics incorporating an enantiopure 7-substituted azepane-2-carboxylic acid linker. researchgate.net For instance, a cyclopentapeptide analog bearing an arginylglycylaspartic acid (RGD) motif was synthesized using this method, showing affinity towards αvβ3 and αvβ5 receptors. researchgate.net
Diastereoselective Routes to Substituted Azepan-2-ones
Diastereoselective synthesis is crucial for controlling the relative stereochemistry in substituted azepan-2-ones. While the provided search results primarily discuss diastereoselective approaches to related cyclic systems like piperidin-2-ones and azetidines, the principles can often be adapted or provide context for azepan-2-one synthesis. For example, diastereoselective hydroxylation of 6-substituted piperidin-2-ones has been achieved through the asymmetric hydroxylation of enolates. nih.govacs.org Multicomponent reactions have also been employed for the highly diastereoselective synthesis of substituted piperidin-2-ones with multiple stereogenic centers. hse.rumathnet.rudntb.gov.ua These examples highlight the utility of enolate chemistry and multicomponent strategies in achieving diastereocontrol in cyclic amide synthesis.
Synthesis of Chiral Azepan-2-one Precursors for Pharmaceutical Intermediates
Chiral azepan-2-one derivatives serve as valuable precursors for pharmaceutical intermediates. Biocatalysis, particularly using lipases, is an increasingly popular method for the production of enantiomerically pure intermediates for chiral drugs due to its stereoselectivity and ability to operate under mild conditions. bioline.org.brnih.gov While direct examples of lipase-mediated synthesis of chiral azepan-2-one precursors were not extensively detailed in the search results, the broader application of biocatalysis in generating chiral synthons for pharmaceuticals, such as the production of chiral amino acids and intermediates for antihypertensive drugs, suggests its potential in this area. bioline.org.brnih.gov Asymmetric synthesis using organocatalysts and metal-catalyzed reactions are also key strategies for accessing chiral intermediates, including those with lactam structures. mdpi.comacs.orgbeilstein-journals.orgacs.org The synthesis of 3-(acylamino)azepan-2-ones, identified as stable broad-spectrum chemokine inhibitors, exemplifies the pharmaceutical relevance of substituted azepan-2-ones. acs.org
Functionalization Strategies for Azepan-2-one Core Structures
Once the azepan-2-one core is established, various strategies can be employed to introduce further functionalization, modifying its properties and expanding its synthetic utility.
N-Alkylation and Acylation Methods
N-alkylation and acylation are common methods to modify the nitrogen atom of the azepan-2-one ring. 1-Benzoylazepan-2-one, a derivative with a benzoyl group attached to the nitrogen, can be synthesized by the reaction of azepan-2-one with benzoyl chloride in the presence of a base. ontosight.ai This highlights a general approach for N-acylation. N-alkylation of lactams can be achieved through various methods, including using alkyl halides in the presence of a base. wits.ac.za Research on the synthesis of N-alkylated indazoles using citric acid mediated one-pot reactions demonstrates regioselective N-alkylation strategies that could potentially be adapted for azepan-2-one. primescholars.com Self-limiting alkylation methods using N-aminopyridinium salts have also been explored for the selective synthesis of secondary amines, offering a potential avenue for controlled N-alkylation of cyclic amines like those found in azepan-2-one derivatives. nih.gov
Substitution Reactions on the Azepane Ring
Substitution reactions on the carbon atoms of the azepane ring allow for the introduction of diverse substituents. The synthesis of substituted azepanes and piperidines using organolithium chemistry, involving lithiation-substitution reactions, provides a method for introducing substituents onto the ring system. whiterose.ac.uk Photochemical rearrangement of N-vinylpyrrolidinones has been shown to yield azepin-4-ones, which can be converted to functionalized azepane derivatives, illustrating a ring expansion strategy for substitution. organic-chemistry.org The synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone through a sequence involving S-alkylation of azepane-2-thione followed by sulfur extrusion demonstrates a method for introducing a carbon substituent adjacent to the carbonyl group. researchgate.net
Synthesis of Bi-lactam and Poly-lactam Systems Incorporating Azepan-2-one
Azepan-2-one can be incorporated into larger molecular architectures, including bi-lactam and poly-lactam systems. The ring-opening polymerization of azepan-2-one (ε-caprolactam) is the primary method for synthesizing Nylon 6, a well-known polyamide. atamankimya.comwikipedia.orgwikipedia.org Functional derivatives of ε-caprolactam, such as 5-azepane-2-one ethylene ketal, have been synthesized and polymerized to create functional aliphatic polyamides with properties amenable to cross-linking. researchgate.netacs.org Copolymerization of ε-caprolactam with substituted lactams or other monomers allows for the modification of polymer properties. researchgate.netacs.org While the search results did not detail the synthesis of discrete bi-lactams containing azepan-2-one, the methods for synthesizing fused heterocyclic systems, such as pyrazino[2,3-c]azepine, by constructing a new ring onto an azepine derivative, suggest approaches for creating bi- or polycyclic structures that could potentially incorporate the azepan-2-one motif. chem-soc.si The synthesis of spiro lactams, although exemplified with azetidine (B1206935) cores, also illustrates strategies for constructing complex polycyclic lactam systems. beilstein-journals.org
Reaction Mechanisms and Mechanistic Investigations Involving Azepan 2 One
Mechanistic Elucidation of Azepan-2-one Formation Reactions
Azepan-2-one is primarily synthesized through the Beckmann rearrangement of cyclohexanone (B45756) oxime. vaia.comscribd.comwikipedia.org This transformation involves a fascinating molecular rearrangement under acidic conditions.
Detailed Reaction Pathways of Beckmann Rearrangement
The Beckmann rearrangement of cyclohexanone oxime to azepan-2-one is a classic example of a rearrangement reaction catalyzed by acid. vaia.comwikipedia.orgmasterorganicchemistry.com The generally accepted mechanism involves several key steps:
Protonation of the oxime nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the cyclohexanone oxime by an acid catalyst, typically a strong Brønsted acid like sulfuric acid or a Lewis acid. vaia.comwikipedia.orgmasterorganicchemistry.com This makes the hydroxyl group a better leaving group. masterorganicchemistry.com
Migration and N-O bond cleavage: The key rearrangement step involves the concerted migration of the alkyl group anti-periplanar to the leaving hydroxyl group on the nitrogen atom, concurrent with the cleavage of the N-O bond. scribd.comwikipedia.orgmasterorganicchemistry.com This migration leads to the formation of a nitrilium ion intermediate. vaia.commasterorganicchemistry.com The stereospecific nature of this migration, where the group anti to the leaving group migrates, is a characteristic feature of the Beckmann rearrangement. scribd.comwikipedia.org
Nucleophilic attack by water: The highly electrophilic carbon atom of the nitrilium ion is then attacked by a nucleophile, typically water in the presence of aqueous acid. vaia.commasterorganicchemistry.com
Tautomerization and deprotonation: The resulting intermediate undergoes tautomerization, followed by deprotonation, to yield the stable amide product, azepan-2-one. vaia.commasterorganicchemistry.com
In some cases, particularly with cyclohexanone oxime, the relief of ring strain can lead to a concerted mechanism that directly forms the protonated lactam without the explicit formation of a discrete π- or σ-complex intermediate. wikipedia.org
Various acidic catalysts can be employed for the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid, hydrogen fluoride, and Lewis acids like Cu(OTf)₂. wikipedia.orgnih.gov The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. wikipedia.org For industrial production, sulfuric acid is commonly used, which also facilitates the formation of an ammonium (B1175870) sulfate (B86663) byproduct upon neutralization. wikipedia.org
Intramolecular Rearrangements in Azepan-2-one Synthesis
While the Beckmann rearrangement is the primary industrial route, other synthetic strategies involving intramolecular rearrangements can also lead to azepane-2-one derivatives. One such approach involves intramolecular cyclization followed by rearrangement. For instance, studies have explored the synthesis of fused azepine derivatives through a sequential intramolecular Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov Although this specific example focuses on dihydroazepines, the principle of intramolecular rearrangement leading to the seven-membered azepine ring system is relevant. Another example involves the Aubé reaction, which is a ring-expansion reaction of hydroxy azides with cyclic ketones, proceeding through an intramolecular cyclization and rearrangement cascade to form lactams. beilstein-journals.org
Mechanistic Studies of Ring-Opening Polymerization of Azepan-2-one
Azepan-2-one undergoes ring-opening polymerization (ROP) to form Nylon 6, a widely used polyamide. wikipedia.orgmdpi.com This polymerization can be initiated by anionic or cationic species. mdpi.comsemanticscholar.orgwikipedia.org
Anionic Ring-Opening Polymerization Mechanism
The anionic ring-opening polymerization (AROP) of azepan-2-one (ε-caprolactam) is a crucial industrial process for producing Nylon 6. mdpi.comresearchgate.netrsc.orgdoi.org The mechanism typically proceeds via an activated monomer mechanism. researchgate.net
The key steps in the anionic polymerization are:
Initiation: A strong base (initiator), such as a lactamate salt (e.g., sodium caprolactam) or an alkali metal hydride, deprotonates the lactam monomer to form the highly nucleophilic lactam anion. researchgate.netrsc.orggoogle.com Alternatively, initiators like alkali metals can react with the lactam to generate the lactam anion in situ. researchgate.netrsc.org
Activation: An activator, typically an N-acyllactam (or a compound that can form one in situ, like an acyl chloride, ester, or isocyanate), reacts with the lactam anion to form an N-acyllactam end group on the growing polymer chain. researchgate.netdoi.org This N-acyllactam group is the activated species for propagation. researchgate.netdoi.org
Propagation: The lactam anion attacks the electrophilic carbonyl carbon of the N-acyllactam end group of a growing polymer chain, causing the ring to open and adding a new monomer unit to the chain. researchgate.netdoi.orgrsc.org This step regenerates the lactam anion at the new chain end, allowing the polymerization to continue. researchgate.net The propagation is often described as a two-step process involving acylation of the lactam anion by the N-acyllactam end-group followed by rapid proton exchange with the monomer. researchgate.net
The high rate of anionic polymerization is attributed to the high reactivity of both the lactam anion (activated monomer) and the N-acyllactam group (growth center). researchgate.net Side reactions, such as chain transfer and degradation, can occur, especially at elevated temperatures, and can influence the molecular weight and properties of the resulting polymer. rsc.orgresearchgate.net
Role of Initiators and Catalysts in Polymerization Kinetics
The kinetics of the anionic ring-opening polymerization of azepan-2-one are significantly influenced by the nature and concentration of the initiators and catalysts (often referred to collectively as the catalytic system). rsc.orgresearchgate.netmdpi.com
Activators/Catalysts: Activators, such as N-acyllactams, accelerate the polymerization by providing the activated species that the lactam anion attacks during propagation. researchgate.netdoi.org The combination of activator and catalyst primarily determines the reaction rate. rsc.org Different activators and catalysts can lead to varying polymerization rates and can influence the molecular weight distribution of the polymer. doi.orgresearchgate.net For example, ethyl magnesium bromide in the presence of esters has been studied as an initiating system, and the nature of the ester influences the kinetics. doi.org The use of mono- or difunctional initiators also impacts the polymerization kinetics and the resulting polymer structure (e.g., branched chains with difunctional initiators). researchgate.net Water content, even in trace amounts, can inhibit the reaction kinetics. google.commdpi.com Kinetic models have been developed to account for the influence of water and the concentrations of activator and catalyst on the polymerization rate. researchgate.netmdpi.com
Data on the influence of different catalyst-activator combinations and temperatures on polymerization kinetics can be studied through techniques like rheokinetics and monitoring monomer conversion over time. rsc.orgdoi.org
| Catalyst/Activator Combination | Initial Polymerization Temperature (°C) | Observations | Source |
|---|---|---|---|
| Metallic sodium or RedAl | 77 (initiation), then 130 (propagation) | Anionic polymerization occurs via activated monomer mechanism | researchgate.net |
| DL/ACL or DCCI | 140–170 | Reaction rate determined by combination and temperature; viscosity rises rapidly | rsc.org |
| EtMgBr / Cycloaliphatic esters | 150–190 | Apparent rate constants and activation energies determined; complex mechanism | doi.org |
| EtMgBr / n-butyl acetate | 150 | Activation effect studied | doi.org |
| EtMgBr / dimethyl terephthalate | 150 | Activation effect studied | doi.org |
| Sodium this compound / N-acetylthis compound | Not specified | Initiated anionic polymerization | researchgate.netresearchgate.net |
| NaH / N-acetylthis compound | 140 | Anionic ring-opening polymerization | researchgate.netresearchgate.net |
Exploration of Azepan-2-one Reactivity in Organic Transformations
Beyond its formation and polymerization, azepan-2-one can participate in various organic transformations, often leveraging the reactivity of the amide functional group or serving as a building block for other compounds.
One notable example is the synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a widely used organic base, which can be synthesized starting from azepan-2-one. tandfonline.commsuniv.ac.in The synthesis involves N-cyanoethylation of azepan-2-one, reduction of the nitrile, and subsequent intramolecular condensation. tandfonline.commsuniv.ac.in This demonstrates the reactivity of the nitrogen atom and the cyclic structure of azepan-2-one in forming new cyclic systems.
Azepan-2-one derivatives with functional groups can also be synthesized and subsequently polymerized to create polyamides with tailored properties. For instance, a functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized via Beckmann rearrangement and then polymerized anionically to yield polyamides with protected ketone groups that can be further modified. researchgate.netresearchgate.netacs.org Similarly, polyamides with pendent allyl groups have been prepared by copolymerization of azepan-2-one with a substituted lactam, 3-(3-propenyl)-2-azepanone. researchgate.netresearchgate.net These examples highlight the utility of azepan-2-one and its derivatives as monomers for creating functional polymers through controlled polymerization and subsequent organic reactions on the polymer chain.
While not a direct transformation of azepan-2-one, its structural motif is present in various biologically relevant compounds and can be synthesized through methods that involve rearrangements to form the azepane ring. nih.gov This underscores the importance of understanding the chemical behavior of the azepane-2-one structure in broader organic synthesis.
Hydrolysis and Ring-Cleavage Reaction Mechanisms
Hydrolysis of azepan-2-one leads to the formation of ε-aminocaproic acid (6-aminohexanoic acid). This ring-opening reaction can occur under acidic or basic conditions. In acidic conditions, the carbonyl oxygen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent steps involve the cleavage of the amide bond and proton transfer to yield the amino acid. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The negatively charged tetrahedral intermediate then undergoes amide bond cleavage and protonation to form ε-aminocaproic acid. This hydrolysis is a primary degradation pathway in aqueous environments, particularly in natural waters where microbial activity can enhance the process. nih.gov For instance, in sterilized stream and lake water samples, 35-50% of this compound underwent primary degradation to aminocaproic acid via hydrolysis. nih.gov
Ring-cleavage reactions are also central to the polymerization of azepan-2-one. Anionic ring-opening polymerization (AROP) of azepan-2-one, typically initiated by a base like sodium hydride and activated by compounds such as N-acetyl-ε-caprolactam, involves the nucleophilic attack of a lactam anion on the carbonyl carbon of another azepan-2-one molecule. acs.orgresearchgate.netacs.org This attack leads to the cleavage of the amide bond and propagation of the polymer chain. The mechanism involves the opening of the cyclic amide ring, incorporating the monomer into the growing polymer chain. wikipedia.org Zwitterionic ring-opening polymerization (ZROP) is another mechanism by which azepan-2-one can be polymerized, often initiated by N-heterocyclic carbenes (NHCs). researchgate.net
Catalytic Reduction Pathways of Azepan-2-one Derivatives
Catalytic reduction of azepan-2-one derivatives can yield various products, primarily cyclic amines. For example, the reduction of (3R)-3-aminoazepan-2-one to (3R)-azepan-3-amine is a key step in the synthesis of pharmaceuticals like besifloxacin (B178879) hydrochloride. derpharmachemica.com This transformation can be achieved using various reducing agents in the presence of appropriate solvents. derpharmachemica.com
Research has explored different catalytic systems for the reduction of lactams. Studies on the catalytic hydrogenation of tertiary amides, including azepan-2-one amides, to their corresponding amines have utilized bimetallic catalysts such as Pt/Re-based systems. researchgate.net Modified industrial hydrogenation catalysts like Pd/Al₂O₃, Pt/Al₂O₃, and Rh/Al₂O₃ with added vanadium or molybdenum species have also been investigated. researchgate.net The reduction typically proceeds through the reduction of the amide carbonyl group to a hemiaminal intermediate, followed by C-O bond cleavage, although other pathways may also be involved. researchgate.net
Specific reducing agents and conditions have been evaluated for the reduction of azepan-2-one derivatives. For instance, the preparation of (3R)-azepan-3-amine from (3R)-3-aminoazepan-2-one has been studied using agents like NaBH₄/AlCl₃, NaBH₄/CaCl₂, NaBH₄/DMS, LiAlH₄, or NaBH₄/BF₃ in solvents such as tetrahydrofuran (B95107) (THF), isopropyl ether (IPE), toluene, or acetonitrile (B52724) (ACN). derpharmachemica.com Data from such studies can highlight the effectiveness of different reducing systems, as shown in the table below:
| Reducing Agent System | Solvent | Reaction Time | Yield of (3R)-Azepan-3-amine |
| NaBH₄/BF₃ | THF | 24 hr | 88.8% |
| NaBH₄/BF₃ | ACN | 24 hr | Moderate |
| LiAlH₄ | THF | Not specified | Lower than NaBH₄/BF₃ |
Nucleophilic and Electrophilic Reactivity Studies
Azepan-2-one exhibits both nucleophilic and electrophilic characteristics due to the presence of the nitrogen atom with a lone pair of electrons and the polarized carbonyl carbon.
Nucleophilic reactions involving azepan-2-one often occur at the nitrogen atom or through the deprotonation of the alpha carbon to form an enolate. The nitrogen can participate in reactions such as N-alkylation or acylation. For instance, N-cyanoethylation of azepan-2-one using acrylonitrile (B1666552) in the presence of a base like potassium hydroxide is an initial step in the synthesis of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). tandfonline.com While DBU is often considered a non-nucleophilic base, it can exhibit nucleophilic properties and react with azepan-2-one derivatives. researchgate.netresearchgate.netresearchgate.net
Electrophilic reactions primarily involve the carbonyl carbon, which is susceptible to nucleophilic attack, as seen in hydrolysis and ring-opening polymerization. Derivatives of azepan-2-one with electron-withdrawing substituents can enhance the electrophilic character of the carbonyl group, facilitating nucleophilic addition reactions. scbt.com For example, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one (B2596498) features chlorine substituents that increase its electrophilicity. scbt.com The propenyl group in hexahydro-1-(2-propenyl)-2H-azepin-2-one can undergo electrophilic addition reactions. Electrophilic aromatic substitution can also occur on aromatic moieties attached to the azepan-2-one core or its derivatives. evitachem.comlibretexts.org
Polymerization Science and Poly Azepan 2 One Research
Homo- and Copolymerization of Azepan-2-one (ε-Caprolactam)
Homopolymerization of azepan-2-one involves the ring-opening and subsequent joining of multiple azepan-2-one molecules to form long chains of poly(azepan-2-one). wikipedia.org This process can be initiated by water (hydrolytic polymerization) or strong bases (anionic polymerization). acs.org While hydrolytic polymerization is a significant industrial method, anionic polymerization allows for rapid production of high molecular weight polymers with defined end groups. acs.org
Copolymerization involves the polymerization of azepan-2-one with other monomers to create copolymers with modified properties. wikipedia.org Copolymers derived from two monomer species are termed bipolymers, while those from three or four are terpolymers and quaterpolymers, respectively. wikipedia.org Copolymerization is a technique used to tailor the properties of polymers, such as reducing crystallinity, adjusting glass transition temperature, controlling wetting characteristics, or improving solubility. wikipedia.org
Development of Novel Monomers Derived from Azepan-2-one for Polymerization
Research explores the development of novel monomers based on the azepan-2-one structure to introduce specific functionalities into the resulting polyamides. This involves modifying the azepan-2-one molecule with various groups before polymerization. For instance, functional derivatives like 5-azepane-2-one ethylene (B1197577) ketal (γ-ethylene ketal ε-caprolactam) have been synthesized and polymerized. acs.orgresearchgate.netacs.orgusm.edu Another example includes the preparation of aliphatic polyamides containing pendant allyl groups by copolymerizing ε-caprolactam with 3-(3-propenyl)-2-azepanone. researchgate.net The thermal polymerization of β-carboxymethylcaprolactam has also been reported, yielding a novel linear polyimide. acs.org
Controlled Polymerization Techniques for Poly(azepan-2-one)
Controlled polymerization techniques aim to achieve better control over the molecular weight, molecular weight distribution, and architecture of the resulting poly(azepan-2-one). Anionic ring-opening polymerization (AROP) of ε-caprolactam using initiator-activator combinations is a key method for controlled polymerization. juniperpublishers.commdpi.com Initiating systems often involve metal lactamates (e.g., Na-, K-, Mg-lactamates) in conjunction with carbamoylcaprolactams. juniperpublishers.com Studies have investigated the effect of factors like post-polymerization heat on the yield and molecular weight distribution in bulk quasiliving anionic ring-opening polymerization of ε-caprolactam. mdpi.com Controlled polymerization allows for the synthesis of polymers with predetermined microstructures and monomer sequences. mdpi.com
Functional Aliphatic Polyamides from Azepan-2-one Derivatives
Functional aliphatic polyamides derived from azepan-2-one derivatives possess tailored properties due to the incorporation of specific functional groups. researchgate.netusm.edu These materials can offer enhanced characteristics for various applications.
Incorporation of Pendant Functional Groups via Azepan-2-one Monomers
Pendant functional groups can be incorporated into the poly(azepan-2-one) chain by polymerizing azepan-2-one monomers that already contain these groups. For example, polymerization of 5-azepane-2-one ethylene ketal introduces protected ketone groups into the polymer backbone. acs.orgresearchgate.netacs.orgusm.edu These ketone groups can subsequently be deprotected to yield hydroxyl pendant groups. acs.orgresearchgate.netacs.orgusm.edu Another approach involves the polymerization of cyclic lysine (B10760008) (α-amino-ε-caprolactam) substituents to introduce pendant amine groups, which can be used for cross-linking. researchgate.net Incorporating pendant functional groups allows for tuning properties such as hydrophilicity, crystallinity, solubility, and elasticity, and can facilitate (bio)adhesion, biocompatibility, and biodegradability. acs.org
Cross-linking Strategies for Poly(azepan-2-one) Materials
Cross-linking is a process that creates connections between polymer chains, leading to enhanced mechanical strength, thermal stability, and chemical resistance. For poly(azepan-2-one) and its derivatives, various cross-linking strategies can be employed, often leveraging the incorporated functional groups. For instance, ketone-containing poly(azepan-2-one) copolymers have been shown to be amenable to both thermal and photo-cross-linking. acs.orgresearchgate.netacs.orgusm.edu Pendant amine groups introduced through modified monomers can also be utilized for cross-linking reactions. researchgate.net Chemical cross-linking typically involves the formation of covalent bonds between polymer chains through reactions like enzyme-mediated cross-linking, click chemistry, and photo-cross-linking. nih.govpolimi.it
Structure-Property Relationships in Poly(azepan-2-one) Systems
The properties of poly(azepan-2-one) and its copolymers are intimately linked to their chemical structure and morphology. Factors such as molecular weight, molecular weight distribution, crystallinity, and the presence and type of comonomers or pendant functional groups significantly influence the material's performance. For example, Nylon 6 fibers are known for their high tensile strength, elasticity, luster, and resistance to abrasion and chemicals, which are attributed to their semicrystalline structure. wikipedia.org The incorporation of functional monomers can lead to a decrease in the degree of crystallinity in copolymers compared to the Nylon 6 homopolymer. researchgate.net The thermal stability of polyamides can also be affected by the introduction of certain functional groups, such as carbonyl groups. researchgate.net Understanding these structure-property relationships is crucial for designing poly(azepan-2-one) materials with desired characteristics for specific applications.
Influence of Polymerization Conditions on Macromolecular Architecture
The macromolecular architecture of poly(azepan-2-one), including its molecular weight and the presence of branching, is highly dependent on the polymerization conditions. Anionic ring-opening polymerization (AROP) of ε-caprolactam is known for its rapid reaction rates and ability to yield high molecular weight polyamide 6 within minutes. utexas.eduresearchgate.netresearchgate.net
Factors such as the type and concentration of catalysts, initiators, and activators play a crucial role in controlling the polymerization rate and the final molecular weight. For instance, in anionic polymerization, increasing the concentration of the catalyst can lead to a higher polymerization rate due to the increased number of active anionic species. utexas.edu Similarly, increasing the activator concentration creates more initiation points for chain growth, thereby increasing the polymerization rate. utexas.edu
Studies have explored the use of various catalytic systems, including organic acids, N-heterocyclic carbenes (NHCs), and combinations of catalysts and activators like sodium hydride and N-acetylthis compound. ehu.esutexas.eduresearchgate.netresearchgate.net The choice of catalyst and activator, along with their concentrations, directly impacts the kinetics of chain growth and termination, influencing the average chain length and molecular weight distribution.
Polymerization temperature is another critical parameter. While increasing the polymerization temperature generally leads to quicker polymerization, it can also influence the balance between polymerization and crystallization, potentially affecting the final structure and properties. utexas.edu For example, at higher polymerization temperatures, the increased thermal motion of polymer chains can hinder crystallization. utexas.edu
The introduction of co-monomers or specific additives during polymerization can also alter the macromolecular architecture. For instance, copolymerization of ε-caprolactam with monomers containing functional groups or branching points can lead to the formation of branched polyamides. preprints.orgresearchgate.net Research has shown that incorporating monomers like α-amino-ε-caprolactam or 2,4,6-triaminohexanoic acid during the polymerization of this compound can result in branched Nylon 6, with the degree and type of branching affecting properties like viscosity and melt strength. preprints.org The ratio of monomers and the specific polymerization conditions are key to controlling the extent and nature of branching. preprints.org
The order of addition of reactants can also be varied, which might influence the polymerization process and the resulting polymer structure, particularly in complex systems involving multiple components or in-situ formation of fillers. rsc.orgrsc.org
Studies on Polymer Chain Conformation and Morphology
The properties of poly(azepan-2-one) are intimately linked to its polymer chain conformation and morphology, particularly its crystalline structure. Nylon 6 is a semi-crystalline polymer, and its mechanical and thermal properties are significantly influenced by the arrangement of polymer chains in crystalline and amorphous regions. goldsupplier.comrightonblackburns.co.uk
The chain conformation and crystal morphology of polyamides like Nylon 6 are strongly influenced by hydrogen bonding between the carbonyl and amino groups of adjacent chains. iupac.org These interactions are crucial for the strength of Nylon 6 fibers. iupac.org The polymer chains typically exist in a zigzag conformation. iupac.org
Nylon 6 can exhibit different crystalline forms, notably the alpha (α) and gamma (γ) phases. iupac.orgacs.orgnist.govscribd.comcapes.gov.br The α-form is generally considered the more stable thermodynamic form, characterized by an antiparallel arrangement of polymer chains allowing for effective hydrogen bonding. iupac.org The γ-form is a meta-stable phase. capes.gov.br
Studies have shown that processing conditions and the presence of additives can influence the crystalline structure and chain conformation. For example, electrospinning, a fiber formation technique, can induce conformational changes in Nylon 6, leading to a transition from the α-form to the γ-form. nist.gov This change is attributed to the stresses imposed on the polymer jet during the electrospinning process. nist.gov
The incorporation of nanoparticles, such as ZnO nanoparticles, has been shown to affect the crystalline structure and morphology of Nylon 6. scribd.com ZnO nanoparticles can induce the formation of the γ-crystalline form and act as nucleating agents, although they can also hinder polymer chain mobility, affecting crystallization kinetics. scribd.com The size of the nanoparticles and the crystallization methods employed influence their nucleating effect. scribd.com
The presence of other substances, such as lactic acid, during processing can also impact polymer crystallization and chain conformation in Nylon 6 mats, potentially facilitating the transition from the γ-form to the more stable α-form with increasing amounts of the additive. capes.gov.br
Research on Nylon 6 oligomers has provided insights into the onset of chain folding and the resulting morphology. acs.org Depending on crystallization conditions, nylon 6 oligomers can exhibit unfolded or once-folded conformations, with longer chains showing a tendency towards folded structures similar to those observed in high molecular weight Nylon 6. acs.org The lamellar stacking periodicity is a characteristic feature of these folded structures. acs.org
The morphology of poly(azepan-2-one) can also be influenced by the polymerization method itself. For instance, anionic polymerization carried out in dispersion can result in polymer particles with specific morphologies, such as spherical shapes, depending on factors like the nature and viscosity of the dispersing medium, temperature, and stirring rate. google.com
Chemical Derivatization and Structural Modification of Azepan 2 One
Synthesis of Substituted Azepan-2-one Derivatives
The synthesis of substituted azepan-2-one derivatives involves introducing various functional groups onto the azepane ring. These modifications can alter the physical and chemical properties of the resulting compounds, influencing their reactivity, biological activity, and material characteristics.
Aromatic and heteroaromatic moieties can be introduced into the azepan-2-one structure through various synthetic strategies. This functionalization is often explored to enhance biological activity or tune material properties. For instance, modification of a (hetero)aromatic moiety in azepan-2-one derivatives has been investigated in the context of developing cannabinoid type 2 receptor agonists researchgate.net. Studies have shown that varying the N-arylamide substructure can impact affinity and selectivity towards these receptors researchgate.net. The introduction of aromatic and benzofused heteroaromatic moieties has also been explored in the design of tachykinin NK2 receptor antagonists nih.gov.
Nitrogen-containing substituents can be incorporated into the azepan-2-one ring, leading to derivatives with modified electronic and steric properties. Examples include the synthesis of derivatives with aminoalkyl chains attached to the nitrogen atom of the lactam ring. For example, 1-(3-aminopropyl)azepan-2-one is a known compound uni.lu. The synthesis of nitrogen-containing arenes, which could potentially be incorporated into azepan-2-one structures or used as building blocks for derivatization, has been explored through mechanochemical processes google.com. The synthesis of azinane (six-membered nitrogen heterocycle) derivatives bearing other nitrogen-containing heterocycles like 1,3,4-oxadiazole (B1194373) has also been reported, indicating the broader interest in nitrogen-rich heterocyclic systems ajol.info.
Chiral derivatization of azepan-2-one focuses on synthesizing enantiomerically enriched or pure substituted azepan-2-one compounds. Stereochemical control during synthesis is crucial for applications where specific spatial arrangements of substituents are required, such as in pharmaceuticals or chiral catalysts. An asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, highlighting the importance of stereoselective methods for accessing specific azepane stereoisomers acs.org. This synthesis involved an oxidative cleavage of a bicyclic intermediate, generating stereocenters at the C2 and C5 positions acs.org. Another approach to enantiomerically enriched 5-substituted azepan-2-ones involves a ring-expansion reaction of a substituted cyclohexanone (B45756) using a chiral azide (B81097) derivative nih.gov. This method allows for the diastereoselective introduction of a substituent at the 5-position nih.gov. Organocatalytic approaches have also been explored for the enantioselective synthesis of nitrogen-containing seven-membered rings, including azepanone derivatives, often employing temporary bridge strategies to control stereochemistry rsc.org.
Computational and Theoretical Studies of Azepan 2 One Systems
Quantum Chemical Calculations on Azepan-2-one Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like azepan-2-one. These calculations can shed light on reaction pathways, transition states, and the factors influencing chemical transformations involving the azepan-2-one ring.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
DFT calculations are extensively used to explore the potential energy surfaces of chemical reactions involving azepan-2-one. By locating transition states, researchers can determine activation energies and understand the kinetics and mechanisms of these reactions. For instance, DFT has been applied to study the mechanisms of reactions where azepane derivatives are formed or react, providing insights into the feasibility and selectivity of different pathways. nih.govopen.ac.uk The study of transition states is crucial for understanding reaction barriers and rates. arxiv.org Computational exploration, often involving exhaustive searches of transition states using methods like the Nudged Elastic Band (NEB) or Climbing Image-NEB (CI-NEB), is employed for flexible compounds to gain mechanistic insights. arxiv.orgresearchgate.net DFT-based transition state calculations can generate numerous possibilities for bond formations, allowing for comparison of geometries and energies to identify the most favorable pathways. researchgate.net
DFT studies have been used to analyze the selectivity and possible pathways of reactions involving lactamomethylation of phenols with 1-(hydroxymethyl)lactams, including 1-(hydroxymethyl)azepan-2-one. open.ac.uksciforum.net These calculations can indicate the preferred position of substitution based on the stability of intermediates. open.ac.uk Furthermore, DFT has been applied to understand the mechanisms of catalytic reactions that yield azepane products, such as the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes. nih.gov These studies can pinpoint key steps, intermediates, and transition states, explaining observed regioselectivity and diastereoselectivity. nih.gov
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). These predicted spectra can be compared with experimental data to confirm molecular structures and conformational assignments. eurjchem.comresearchgate.nettandfonline.comnih.gov
DFT calculations are frequently used to predict the conformational preferences of azepan-2-one and its derivatives by exploring their potential energy surfaces and identifying stable conformers. researchgate.nettandfonline.comresearchgate.net The seven-membered ring of azepan-2-one exhibits flexibility, and computational methods help to understand the relative energies and interconversion barriers between different conformations. chim.itimperial.ac.uk For substituted azepanes, computational modeling, often combined with NMR spectroscopy and X-ray diffraction, is used to investigate complex conformational landscapes influenced by substituents like fluorine. nih.govchim.it These studies can reveal preferred ring puckering geometries and the influence of stereoelectronic effects, such as the gauche effect. chim.it Relaxed potential energy scans are a computational technique used to predict stable conformers. researchgate.nettandfonline.com
Molecular Modeling and Simulation of Azepan-2-one and its Derivatives
Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are valuable for studying the behavior of azepan-2-one and its interactions in various environments. These methods can provide insights into conformational dynamics, energy landscapes, and binding interactions with biological targets.
Conformational Analysis and Energy Landscapes
Conformational analysis using molecular modeling explores the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. imperial.ac.ukscribd.com For flexible rings like azepan-2-one, understanding the accessible conformations and their relative energies is crucial for predicting their behavior in different contexts. Computational methods help to map the energy landscape, where minima correspond to stable conformers and barriers represent the energy required for interconversion. neupsykey.comnih.govacs.org
Molecular simulations, such as molecular dynamics, can provide information about the dynamic interconversion between conformers over time. These simulations allow researchers to sample the conformational space and assess the flexibility of azepan-2-one and its derivatives. The shape of a molecule's energy landscape is dictated by various interactions and influences its conformational preferences and dynamics. nih.gov
Ligand-Target Docking Studies for Azepan-2-one Derivatives
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This is particularly relevant for azepan-2-one derivatives that are being investigated for their potential biological activities. sciforum.netresearchgate.netacs.orgmdpi.comjrespharm.comukm.my
Docking studies can help to identify potential binding sites on a target protein and predict the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. acs.orgmdpi.comukm.my For example, computational studies, including docking, have been used to clarify the binding mode of azepan-2-one derivatives that act as agonists for the cannabinoid type 2 receptor (CB2R). researchgate.net These studies can provide a rationale for observed structure-activity relationships and guide the design of new derivatives with improved binding affinities and selectivity. mdpi.commdpi.com Docking simulations can also be used to evaluate the potential of compounds as inhibitors of specific enzymes or receptors. researchgate.nettandfonline.comukm.my
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools for gaining detailed mechanistic insights into chemical reactions involving azepan-2-one. By simulating reaction pathways and analyzing transition states and intermediates, researchers can elucidate the step-by-step process of a reaction, including bond breaking and formation events. researchgate.netresearchgate.netchim.itimperial.ac.uk
DFT calculations are frequently used to study reaction mechanisms by determining the energies of reactants, products, intermediates, and transition states. open.ac.ukresearchgate.netpku.edu.cnresearchgate.netmdpi.comnih.gov This allows for the identification of the rate-determining step and the understanding of factors that influence reaction outcomes, such as the role of catalysts or the effect of substituents. nih.govopen.ac.ukresearchgate.netmdpi.comnih.gov Computational studies can help to confirm or refute proposed reaction mechanisms and provide a deeper understanding of the underlying principles governing the reactivity of azepan-2-one systems. researchgate.netmdpi.comumanitoba.cachemrxiv.org For instance, computational mechanistic studies have been employed to understand the oxidative cyclodimerization of azirine-2-carboxylates, a reaction that could potentially be relevant in the synthesis of complex molecules containing azepane-like structures. researchgate.net These studies can also provide insights into the electronic mechanisms of reactions by analyzing bond reactivity indices and the electrophilic/nucleophilic character of molecular orbitals. mdpi.comscirp.org
Evaluation of Activation Energies and Reaction Rates
Theoretical studies provide valuable data on the activation energies and reaction rates associated with the reactions of azepan-2-one, particularly its ring-opening polymerization (ROP). The activation energy () is a critical parameter that represents the minimum energy required for a chemical reaction to occur and is directly related to the reaction rate constant () through the Arrhenius equation: , where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature. softinery.comlibretexts.orgphysicsandmathstutor.com
Computational methods, such as DFT, are employed to calculate the energy profiles of reactions, including the energy of reactants, transition states, and products. The difference in energy between the reactants and the highest energy transition state along the reaction pathway corresponds to the activation energy. nih.govmdpi.com
Studies on the ring-opening polymerization of azepan-2-one (ε-caprolactam) catalyzed by various species have utilized computational methods to determine activation energies. For instance, theoretical investigations into enzyme-catalyzed ROP have explored the energy barriers involved in the ring-opening step. acs.orgresearchgate.net The accessibility of azepan-2-one to the active site and the associated proton transfer processes can influence the activation energy of the ring-opening. acs.org
In organocatalyzed ROP, DFT calculations have been used to evaluate the energy barriers for different proposed mechanisms, such as nucleophilic attack and basic activation of a co-initiator. mdpi.com The calculated energy barriers can help explain the observed reactivity of different catalysts. For example, a lower energy barrier calculated for one catalyst compared to another can correlate with higher experimental reactivity. mdpi.com
The reaction rate constant () can be calculated using transition state theory (TST) based on the theoretically determined activation energy and pre-exponential factor. libretexts.orgjcchems.com These calculated rate constants can then be compared with experimental kinetic data to validate the theoretical models and gain further insights into the reaction dynamics. mdpi.com
While specific activation energy values for azepan-2-one polymerization can vary significantly depending on the catalyst and reaction conditions, computational studies provide a powerful tool to theoretically determine and compare these values, aiding in the design and optimization of polymerization processes.
Identification of Key Intermediates and Catalytic Cycles
Computational studies are instrumental in identifying transient intermediates and elucidating the complete catalytic cycles involved in the reactions of azepan-2-one, particularly in polymerization. By exploring the potential energy surface, theoretical calculations can locate stable intermediates and transition states that may be difficult or impossible to detect experimentally. mdpi.comnih.gov
In the context of ring-opening polymerization of azepan-2-one, computational studies have helped to delineate the steps involved in both anionic and catalyzed mechanisms. For anionic polymerization, the mechanism typically involves the initiation by a strong base, followed by the propagation through nucleophilic attack of the activated monomer on the growing polymer chain end. Theoretical calculations can model the structures and energies of the anionic species and the transition states involved in monomer addition.
For catalyzed ROP, computational studies have provided detailed insights into the interaction between azepan-2-one and various catalysts, including metal complexes and organocatalysts. DFT calculations have been used to propose and evaluate different catalytic cycles. nih.govchemrxiv.org These cycles typically involve steps such as catalyst activation, monomer coordination, ring-opening, and chain growth, followed by catalyst regeneration. mdpi.com
For example, in enzyme-catalyzed ROP, theoretical studies have suggested mechanisms involving the ring-opening of the lactam by an active site residue (e.g., serine), leading to an acyl-enzyme intermediate. Subsequent steps involve the attack of a growing polymer chain or water molecule on this intermediate. acs.orgrsc.org Computational modeling can provide structural details and relative stabilities of these intermediates.
In coordination-insertion mechanisms catalyzed by metal complexes, computational studies have explored the coordination of the azepan-2-one monomer to the metal center, followed by insertion into a metal-ligand or metal-polymer bond, leading to ring-opening and chain growth. nih.govmdpi.com DFT calculations can help determine the preferred coordination modes and insertion pathways, as well as the nature of the active catalytic species throughout the cycle. rsc.org
The identification of key intermediates and the mapping of catalytic cycles through computational methods are crucial for understanding the factors that govern reaction efficiency, selectivity, and the design of improved catalytic systems for azepan-2-one polymerization and other transformations.
Data Table: Representative Computational Studies on Azepan-2-one (ε-Caprolactam) Reactions
| Study Focus | Computational Method | Key Finding |
| Enzymatic Ring-Opening Polymerization acs.org | QM/MM, DFT | Proton transfer hinders ε-caprolactam attack compared to ε-caprolactone in the ring-opening step. |
| Organocatalyzed Ring-Opening Polymerization mdpi.com | DFT | Evaluation of energy barriers for different catalysts (e.g., DMAP vs. TBD) and proposed mechanisms. mdpi.com |
| Coordination Ring-Opening Polymerization nih.govmdpi.com | DFT | Elucidation of coordination-insertion mechanisms and identification of key intermediates and transition states. nih.govmdpi.com |
Advanced Spectroscopic and Analytical Characterization Techniques in Azepan 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of azepan-2-one and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structure and conformation.
One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of azepan-2-one. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environment.
For the parent azepan-2-one molecule, the seven-membered ring gives rise to complex ¹H NMR spectra due to overlapping signals and intricate spin-spin coupling patterns. The protons on the carbon atoms adjacent to the nitrogen (C6) and the carbonyl group (C2) are typically shifted downfield. The chemical shifts are influenced by the solvent and the presence of any substituent groups.
Substituents on the azepan-2-one ring significantly affect the chemical shifts of nearby protons and carbons. uan.mx This effect is crucial for determining the position of functional groups on the ring. For instance, alkyl or aryl groups attached to the nitrogen atom will alter the electronic environment of the entire molecule, leading to predictable shifts in the NMR spectra. uan.mx
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |
| ¹H | N-H | ~7.5 - 8.5 | Broad Singlet |
| ¹H | C2-H₂ | ~2.4 - 2.6 | Multiplet |
| ¹H | C3-H₂, C4-H₂, C5-H₂ | ~1.5 - 1.8 | Multiplet |
| ¹H | C6-H₂ | ~3.1 - 3.3 | Multiplet |
| ¹³C | C1 (C=O) | ~178 - 180 | - |
| ¹³C | C2 | ~36 - 38 | - |
| ¹³C | C3, C4 | ~28 - 31 | - |
| ¹³C | C5 | ~23 - 25 | - |
| ¹³C | C6 | ~41 - 43 | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
For more complex derivatives of azepan-2-one, one-dimensional NMR spectra can become too crowded for straightforward interpretation. In such cases, multidimensional NMR techniques are employed to resolve overlapping signals and establish atomic connectivity. uan.mx
Correlation Spectroscopy (COSY): This two-dimensional (2D) ¹H-¹H NMR experiment identifies protons that are spin-coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically on adjacent carbon atoms, allowing for the tracing of the carbon skeleton. This is invaluable for assigning the complex multiplets arising from the methylene groups in the azepan-2-one ring. uan.mx
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a 2D technique that correlates proton signals with the signals of the carbon atoms they are directly attached to. Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments. researchgate.netresearchgate.net This method is highly effective for unambiguously assigning the carbon signals of azepan-2-one derivatives. uan.mx
These multidimensional techniques are essential for confirming the structure of novel azepan-2-one derivatives, where the substitution pattern may not be immediately obvious from 1D NMR alone. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.
In the analysis of azepan-2-one, IR spectroscopy is particularly effective at identifying the characteristic absorptions of the amide group. The most prominent absorption is the strong C=O (carbonyl) stretching band, often referred to as the Amide I band, which appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibration is also clearly visible as a broad band around 3200-3400 cm⁻¹. The C-H stretching and bending vibrations of the methylene groups in the ring appear in their expected regions (~2850-2950 cm⁻¹ and ~1465 cm⁻¹, respectively).
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, other vibrations, such as those of the C-C backbone of the ring, can be more prominent. For poly(azepan-2-one), also known as Nylon 6, Raman spectroscopy is a powerful tool for studying polymer chain conformation and crystallinity, as different polymorphs (α and γ phases) exhibit distinct spectral features. polimi.it
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | Amide | 3200 - 3400 | IR |
| C-H Stretch | Methylene (CH₂) | 2850 - 2950 | IR, Raman |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | IR, Raman |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | IR |
| CH₂ Bend/Scissor | Methylene (CH₂) | ~1465 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of azepan-2-one and its derivatives, which serves to confirm their elemental composition. The molecular formula of azepan-2-one is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol . matrix-fine-chemicals.comnih.govwikipedia.org
In addition to providing the molecular weight from the molecular ion peak (M+), mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, characteristic fragment ions. The fragmentation of azepan-2-one typically involves the cleavage of the seven-membered ring. Common fragmentation pathways for cyclic amides include alpha-cleavage adjacent to the carbonyl group and the loss of small neutral molecules like CO or ethene. Analyzing these fragments helps to piece together the structure of the original molecule.
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For azepan-2-one research, chromatographic methods are essential for assessing the purity of a sample and for isolating it from reaction mixtures or byproducts.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. In GC, the sample is vaporized and passed through a column; separation is based on the compound's boiling point and its interaction with the stationary phase. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and forced under high pressure through a column packed with a solid adsorbent (stationary phase). The choice between GC and HPLC depends on the volatility and thermal stability of the azepan-2-one derivative being analyzed. These techniques, when coupled with a detector like a mass spectrometer (GC-MS), provide a powerful tool for both separation and identification.
When azepan-2-one is polymerized to form polycaprolactam (Nylon 6), the characterization of the resulting polymer is critical. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used for this purpose. resolvemass.ca
GPC separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. resolvemass.ca Larger polymer chains elute from the chromatography column faster than smaller ones. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of a poly(azepan-2-one) sample can be determined.
The key parameters obtained from a GPC analysis are:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length.
For example, a sample of polythis compound might be found to have an average molecular weight of 80,000 g/mol with a polydispersity of 2.5, indicating a broad distribution of polymer chain lengths. lcms.cz This information is vital as the molecular weight and its distribution directly influence the mechanical and physical properties of the final polymer material.
Applications and Research Endeavors of Azepan 2 One in Specialized Fields
Role in Medicinal Chemistry Research and Drug Discovery
The azepan-2-one scaffold, a seven-membered lactam ring, offers a versatile platform for the design and synthesis of novel compounds with potential biological activities. Its ability to undergo various chemical transformations allows for the introduction of diverse substituents, modulating the physicochemical and biological properties of the resulting derivatives. Research in medicinal chemistry has explored azepan-2-one derivatives for a range of therapeutic applications.
Azepan-2-one as a Scaffold for Potential Therapeutic Agents
The azepan-2-one core structure has been utilized as a privileged scaffold in the search for new therapeutic agents. This involves incorporating the azepan-2-one ring into larger molecular architectures to create compounds with desired pharmacological profiles. For instance, azepan-2-one has served as a starting material in the synthesis of compounds inspired by natural products, such as evodiamine, for potential antitumor applications. nih.gov Structural modifications, including the expansion of ring systems and incorporation of different heterocycles, have been explored to generate scaffold diversity and identify promising drug leads. nih.gov Additionally, a chromanone-based compound featuring a linker-connected azepane moiety has been identified as a multineurotarget agent with potential for treating Alzheimer's disease. arctomsci.com
Development of Azepan-2-one Derivatives as Enzyme Modulators
Azepan-2-one derivatives have been investigated for their ability to modulate the activity of various enzymes, presenting opportunities for therapeutic intervention. Research indicates that certain azepan-2-one derivatives can act as modulators of methyl modifying enzymes, including EZH1 and EZH2. achemblock.com These enzymes are involved in epigenetic regulation, and their aberrant activity is linked to various conditions, including cancer. achemblock.com Compounds capable of down-regulating or suppressing the activity of EZH2, for example, are being explored for their potential in treating certain cancers. achemblock.com Furthermore, studies on spiro-azetidin-2-one derivatives, which share structural similarities with azepan-2-one derivatives, have demonstrated their potential as enzyme inhibitors with diversified biological activities. americanelements.com More specifically, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, containing an azepanone ring, have been identified as potent and selective inhibitors of METTL3, an enzyme involved in RNA modification. codchem.com
Investigation of Azepan-2-one Derivatives as Cannabinoid Receptor Agonists
A significant area of research has focused on the development of azepan-2-one derivatives as agonists for cannabinoid receptors, particularly the Type 2 (CB2) receptor. The discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives represents a new class of CB2 receptor agonists. uni.luuni.luaksci.comjiejiegroup.com These compounds are being investigated for the treatment of inflammatory pain, offering a potential therapeutic strategy that may avoid the psychiatric side effects associated with targeting the CB1 receptor. aksci.comjiejiegroup.com Structure-activity relationship studies have led to the identification of potent and selective CB2 agonists within this class, demonstrating high selectivity over the CB1 receptor. aksci.comjiejiegroup.com
Table 1: Selectivity of a Representative 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivative for Cannabinoid Receptors
| Compound | Target Receptor | EC₅₀ (nM) | Selectivity Ratio (CB1/CB2) |
| 25r | CB2 | 21.0 | > 1428 |
| 25r | CB1 | > 30000 |
Data derived from research on 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives. aksci.comjiejiegroup.com
Research into Azepan-2-one and its Derivatives as Pharmaceutical Intermediates for Antibiotics and Analgesics
Azepan-2-one and its derivatives serve as valuable intermediates in the synthesis of various pharmaceutical compounds, including antibiotics and analgesics. Specific azepan-2-one derivatives, such as 3-(Piperazin-1-yl)azepan-2-one and 3-(Oxan-4-yl)azepan-2-one, have been identified as pharmaceutical intermediates with potential applications in the synthesis of analgesics and antibiotics. matrix-fine-chemicals.comnih.gov The incorporation of the azepane ring system into the synthetic routes of these drug classes highlights its utility as a versatile building block in pharmaceutical manufacturing. matrix-fine-chemicals.comnih.gov
Exploration of Biological Target Interactions by Azepan-2-one Derivatives
Research has delved into the specific interactions of azepan-2-one derivatives with biological targets to understand their mechanisms of action. As discussed, interactions with cannabinoid receptors, particularly the selective agonism of CB2 receptors by certain derivatives, have been a key focus. aksci.comjiejiegroup.com Modulation of enzyme activity, such as the inhibition of METTL3 by 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives and the potential modulation of EZH1 and EZH2, also exemplifies the interaction of these compounds with specific protein targets. achemblock.comcodchem.com Furthermore, investigations into a chromanone derivative incorporating an azepane moiety revealed inhibitory activity against acetyl- and butyrylcholinesterase and monoamine oxidase-B, alongside affinity for σ1 and σ2 receptors, demonstrating a multitarget interaction profile relevant to neurological disorders like Alzheimer's disease. arctomsci.com Other studies suggest that certain azepan-2-one derivatives may interact with biological macromolecules, enzymes, or receptors, contributing to observed antimicrobial and anticancer properties. nih.gov
Applications in Advanced Materials Science
Beyond its prominent role in producing Nylon 6, azepan-2-one and its derivatives find applications in the field of advanced materials science. The inherent chemical structure and reactivity of azepan-2-one make it a valuable monomer and intermediate in the development of polymers and other specialized materials with tailored properties. amadischem.comvulcanchem.com Compounds derived from azepan-2-one have potential applications in various areas of materials science. amadischem.com The utilization of azepan-2-one in the production of polymers and other chemicals leverages its structural characteristics to create materials with desirable physical and chemical attributes. vulcanchem.com This includes its use as a building block for the synthesis of more complex molecules and polymeric structures. The purity of compounds like azepan-2-one is also critical in advanced materials science applications, such as in electronics and semiconductors, where low impurity levels are essential for optimal performance.
Table 2: Examples of Azepane Derivatives Mentioned in Research
| Compound Name | Area of Research |
| 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives | Cannabinoid Receptor Agonists |
| Chromanone derivative with a linker-connected azepane moiety | Multineurotarget Agent (Alzheimer's Disease) |
| 3-(Piperazin-1-yl)azepan-2-one | Pharmaceutical Intermediate (Analgesics, Antibiotics) |
| 3-(Oxan-4-yl)azepan-2-one | Pharmaceutical Intermediate (Analgesics, Antibiotics) |
| 2-(Azepan-1-yl)ethan-1-amine | Alkaloid Extractant, Pharmaceutical Synthesis |
| 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives | Enzyme Modulators (METTL3 inhibitors) |
| 3-Chloro-1-(4-fluorobenzoyl)azepan-2-one | Biological Activity Investigations |
| 7,7'-(Butane-1,4-diyl)di(azepan-2-one) | Building Block for Molecules and Polymers |
| 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- | Polymer Precursor, Biological Activity |
| 4-(2-Azepan-1-yl-2-oxo-ethyl)-2-methyl-4H-benzooxazin-3-one | Pharmacology and Medicinal Chemistry |
Poly(azepan-2-one) (Nylon 6) in Engineering Plastics and Fibers
The vast majority of azepan-2-one produced globally is utilized in the synthesis of poly(azepan-2-one), commonly known as Nylon 6 wikipedia.org. This polymerization occurs through a ring-opening mechanism when azepan-2-one is heated in an inert atmosphere wikipedia.org. Unlike many other nylons, Nylon 6 is not a condensation polymer wikipedia.org.
Nylon 6 is a semicrystalline polyamide widely employed in both the textile and plastics industries wikipedia.org. Its properties, including high tensile strength, good impact resistance, excellent abrasion resistance, and resistance to chemicals, make it suitable for a diverse range of applications europlas.com.vntextilecoach.net.
In engineering plastics, Nylon 6 is a general-purpose grade valued for its combination of mechanical strength, stiffness, mechanical damping properties, and good electrical insulating ability aiplastics.com. It is used in various components such as gears, bearings, rollers, pulleys, and conveyor belts due to its wear resistance and toughness europlas.com.vnplasticservice.com. Specific applications include circuit insulation boards, switchgear, rotor slot wedges, and machine guards aiplastics.com.
In the fibers sector, Nylon 6 is used in filament and staple fiber yarns for products like upholstery, ropes, carpets, automotive and industrial cords, apparel, seat belts, and parachutes plasticservice.com. Its strength, durability, and ability to retain shape are advantageous in textiles and apparel, including sportswear, hosiery, and lingerie textilecoach.netplasticservice.com. Industrial textile applications include tire cords, hoses, and conveyor belts textilecoach.net.
The properties of Nylon 6 can be modified through the use of comonomers or stabilizers during polymerization to alter characteristics such as dyeability or flame retardance wikipedia.org.
Synthesis of Functional Polyamides for Specialized Material Applications
Azepan-2-one and its derivatives are utilized in the synthesis of functional polyamides beyond standard Nylon 6, enabling specialized material applications. For instance, a functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, has been synthesized and copolymerized with azepan-2-one using anionic ring-opening polymerization acs.orgusm.edu. This process allows for the incorporation of functional pendant groups into the polyamide chain acs.orgusm.edu.
Research has shown that the ketone groups in these copolymers can be deprotected to yield ketone-containing polymers, which are sensitive to thermal and photo-cross-linking acs.orgusm.edu. Further reduction of the ketone groups can lead to polyamides with hydroxyl pendant groups acs.orgusm.edu. These functionalized aliphatic polyamides offer potential for a large number of application areas acs.orgusm.edu.
Another example involves the synthesis of polyamide 6/silica (B1680970) hybrid materials through a coupled polymerization reaction utilizing azepan-2-one, 6-aminocaproic acid, and 1,1′,1′′,1′′′-silanetetrayltetrakis-(azepan-2-one) rsc.org. This method allows for the synthesis of hybrid materials where the amount of formed silica is tunable rsc.org.
Utilization in Biochemical Assay Reagents and Life Science Research
Azepan-2-one is recognized as a biological material or organic compound widely used in life science research and as a component in biochemical assay reagents medchemexpress.commedchemexpress.commedchemexpress.euhoelzel-biotech.com. While specific detailed research findings on its direct use as a biochemical assay reagent are not extensively detailed in the provided search results, its classification and availability for research purposes indicate its role in this field medchemexpress.commedchemexpress.commedchemexpress.euhoelzel-biotech.com. It is listed as a biochemical assay reagent and an analytical standard for research applications medchemexpress.commedchemexpress.com.
Compounds structurally related to azepan-2-one have also been explored in life science research. For example, 3-(acylamino)azepan-2-ones have been identified as stable broad-spectrum chemokine inhibitors, demonstrating potential as anti-inflammatory agents in vivo acs.org. This highlights the broader interest in the azepane-2-one scaffold in the development of biologically active molecules for research purposes acs.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Azepan-2-one (ε-Caprolactam) | 7768 |
| Poly(azepan-2-one) (Nylon 6) | 32775 |
| 5-azepane-2-one ethylene ketal | Not available in search results |
| 1,1′,1′′,1′′′-silanetetrayltetrakis-(azepan-2-one) | Not available in search results |
| 6-aminocaproic acid | 597 |
| 3-(acylamino)azepan-2-one series | Not available in search results |
| Hexamethylenediamine | 16402 |
| Adipic acid | 196 |
| Nylon 66 | 3032893 |
| N-Vinyl-epsilon-caprolactam | 75227 |
| 1-(3-aminopropyl)azepan-2-one | 90542 |
| 1,1'-Isophthaloylbis(azepan-2-one) | 67400930 |
| Nylon 6/66/610 | 168320 |
| 1,1'-dithiobis[hexahydro-2H-azepin-2-one] | 23847-08-7 (CAS) europa.eu |
Interactive Data Tables
Based on the search results, specific quantitative data suitable for interactive tables is limited within the scope of the requested sections. The primary data relates to the properties of Nylon 6 and production volumes, which are more descriptive or aggregated rather than detailed experimental findings for azepan-2-one's direct use in assays or synthesis of functional polyamides beyond general descriptions. However, here is a summary of some properties of Nylon 6 mentioned:
| Property | Value | Source |
| Density | 1.084 g/mL | wikipedia.org |
| Melting point | 218.3 °C (493 K) | wikipedia.org |
| Autoignition temperature | 434 °C (813 °F; 707 K) | wikipedia.org |
| Solubility in water | 866.89 g/l (22 °C) (for Caprolactam) | wikipedia.org |
This table provides a snapshot of some physical properties of Nylon 6 and its monomer, azepan-2-one (this compound), as found in the search results. More detailed experimental data, such as reaction yields for specific functional polyamide syntheses or quantitative results from biochemical assays using azepan-2-one, were not sufficiently detailed or consistently presented across the search results to generate comprehensive interactive tables within the defined scope.
Green Chemistry and Sustainable Approaches in Azepan 2 One Research
Environmentally Benign Synthesis of Azepan-2-one
Environmentally benign synthesis routes aim to reduce or eliminate the use of harmful reagents and minimize waste generation. Traditional methods for producing azepan-2-one often involve aggressive reagents and produce significant byproducts pnas.org.
Development of Catalytic Systems for Reduced Waste Production
Catalytic systems play a vital role in developing environmentally benign synthesis routes by enabling reactions to proceed more efficiently and selectively, often under milder conditions, thereby reducing unwanted byproducts and waste. Zeolite catalysts have shown crucial roles in green routes for caprolactam production acs.orgacs.org. For instance, TS-1 zeolite is employed in the ammoximation of cyclohexanone (B45756), and S-1 zeolite is used in the gas-phase Beckmann rearrangement of cyclohexanone oxime, key steps in some green processes acs.org. The integration of hollow TS-1 zeolite with a slurry-bed reactor for cyclohexanone ammoximation and silicalite-1 zeolite with a moving-bed reactor for the gas-phase rearrangement of cyclohexanone oxime have been successfully developed in green production technologies sylzyhg.comresearchgate.net. These catalytic advancements contribute to a significant reduction in waste emission, eliminating the production of low-value byproduct ammonium (B1175870) sulfate (B86663) sylzyhg.comresearchgate.net.
Novel bifunctional, heterogeneous, nanoporous catalysts containing isolated acidic and redox sites have been designed for a one-step, solvent-free process for producing ε-caprolactam from cyclohexanone, aiming to avoid the generation of ammonium sulfate byproduct pnas.org. These catalysts, such as microporous aluminophosphates, can convert cyclohexanone with selectivities in the range of 65–78% pnas.orgresearchgate.net.
Cerium-impregnated MCM-41 catalysts have also been evaluated for the liquid-phase synthesis of this compound from cyclohexanone oxime, showing high conversion and yield at 130°C. gvpress.com. Specifically, 4 wt.% Ceria impregnated MCM-41 demonstrated a high conversion of 76.2% and a yield of 66.4% gvpress.com.
Solvent-Free and Aqueous Reaction Conditions
Minimizing or eliminating the use of solvents, particularly volatile organic compounds, aligns with green chemistry principles by reducing environmental impact and improving safety rsc.org. Research is exploring solvent-free and aqueous reaction conditions for azepan-2-one synthesis. A viable laboratory-scale, single-step, solvent-free process for producing ε-caprolactam from cyclohexanone using designed bifunctional catalysts has been reported pnas.org. While the search results did not provide specific details on aqueous reaction conditions solely for azepan-2-one synthesis, the broader concept of using water as a reaction medium is a key aspect of green chemistry acs.org. Some studies on related cyclic amides, like 2-piperidone, have explored rearrangement reactions in alkaline aqueous solutions as a more environmentally friendly alternative to traditional strong acid methods google.com.
Utilization of Renewable Feedstocks for Azepan-2-one Synthesis
Transitioning from petroleum-based feedstocks to renewable resources is a critical aspect of sustainable azepan-2-one production researchgate.netscispace.combioplasticsnews.com. Lignocellulosic biomass, such as corn stover, is being investigated as a potential feedstock researchgate.net. One renewable route involves converting C6 sugar from biomass into 5-hydroxymethylfurfural (B1680220) (HMF), which is then used for this compound synthesis researchgate.net. Another promising approach explores the conversion of amino acid lysine (B10760008), a bio-based feedstock, into this compound through one-pot hydrogenolysis over bifunctional metal-supported catalysts like Ir/H-Beta zeolites rsc.orgresearchgate.netresearchgate.net. Under optimal conditions, a 30% yield of this compound from L-lysine and a 58% yield from the intermediate α-dimethyl amino this compound (DMAC) have been achieved rsc.orgresearchgate.netresearchgate.net. Additionally, strategies using cellulose (B213188) and hemicellulose-derived γ-valerolactone (GVL) as a renewable feedstock are being explored, with reported yields of 41% for biomass-to-GVL and 30% for GVL-to-ε-caprolactam researchgate.net. Food waste has also been identified as a potential renewable resource for producing ε-caprolactam sci-hub.se.
Optimization of Reaction Efficiency and Atom Economy
Optimizing reaction efficiency and atom economy are fundamental to green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize waste rsc.orgprimescholars.com. Atom economy is a measure of how effectively the atoms of the reactants are incorporated into the desired product primescholars.com.
Here is a summary of some research findings related to catalytic systems and renewable feedstocks:
| Synthesis Route / Catalyst | Feedstock(s) | Conditions | Key Outcome / Yield | Source |
| Cyclohexanone Ammoximation (TS-1 Zeolite) | Cyclohexanone | Integrated with slurry-bed reactor | Reduced waste, no ammonium sulfate byproduct | sylzyhg.comresearchgate.netacs.org |
| Beckmann Rearrangement (S-1 Zeolite) | Cyclohexanone oxime | Gas-phase, integrated with moving-bed reactor | Reduced waste, improved N atom utilization | sylzyhg.comresearchgate.netacs.org |
| One-step, Solvent-free (Bifunctional Cat.) | Cyclohexanone | 80°C, air, ammonia | Selectivity 65-78% to ε-caprolactam, no ammonium sulfate byproduct | pnas.orgresearchgate.net |
| Liquid-phase (4 wt.% Ceria/MCM-41) | Cyclohexanone oxime | 130°C | 76.2% Conversion, 66.4% Yield | gvpress.com |
| One-pot Hydrogenolysis (Ir/H-Beta Zeolite) | L-Lysine | 250°C, methanol | 30% Yield from L-lysine, 58% from DMAC | rsc.orgresearchgate.netresearchgate.net |
| Catalytic Conversion | γ-Valerolactone (from biomass) | - | 30% Yield to ε-caprolactam | researchgate.net |
Environmental Fate and Degradation Research of Azepan 2 One
Studies on the Biodegradation Pathways of Azepan-2-one
Research has focused on identifying the microorganisms and biochemical pathways involved in the breakdown of azepan-2-one in the environment. Biodegradation by microorganisms like bacteria and fungi is a key process in reducing its concentration in contaminated matrices. ontosight.ai
A widely accepted biodegradation pathway for azepan-2-one involves the initial enzymatic cleavage of the lactam ring to form 6-aminocaproic acid (6-AHA). ontosight.ainih.govresearchgate.net This step is often catalyzed by a ring-cleavage enzyme, potentially a hydrolase. nih.gov Subsequently, 6-aminocaproic acid undergoes deamination to form 6-oxohexanoate, which is then oxidized to adipic acid. nih.govresearchgate.net Adipic acid can be further metabolized through the beta-oxidation pathway, eventually entering the Krebs cycle and being converted into smaller compounds such as succinate, acetyl-CoA, carbon dioxide, and water. ontosight.airesearchgate.netresearchgate.net
Several bacterial strains have been identified that can degrade azepan-2-one, including species of Pseudomonas, Alcaligenes, and Acinetobacter. nih.govresearchgate.netresearchgate.net Studies have shown that Pseudomonas jessenii can utilize azepan-2-one as a sole source of carbon and nitrogen. nih.gov Research on Pseudomonas putida has also explored its ability to metabolize azepan-2-one. researchgate.net The ability of some Pseudomonas strains to degrade azepan-2-one may be linked to the presence of plasmids carrying the necessary genetic information. ethz.chresearchgate.net
Studies on biodegradation in aquatic environments have shown that azepan-2-one undergoes primary degradation in both sterilized and non-sterile water samples. nih.gov Mineralization, indicating complete degradation, has been observed in non-sterile water samples. nih.gov
Data on azepan-2-one biodegradation rates in different conditions are available from various studies:
| Inoculum Type | Concentration (mg/L) | Conditions | Degradation (%) | Time | Source |
| Sterilized stream/lake water | - | Hydrolysis | 35-50 (primary) | - | nih.gov |
| Natural stream/lake water | - | Biodegradation | 75-100 (primary) | - | nih.gov |
| Non-sterile water samples | - | Mineralization | Observed | - | nih.gov |
| Carbon-supplemented lake water | 100 | 20 °C, Aerobic | 100 (theoretical) | 1 week | nih.gov |
| Carbon-supplemented lake water | 1000 | 20 °C, Aerobic | 80 | 3 weeks | nih.gov |
| Carbon-supplemented lake water | 2000 | 20 °C, Aerobic | 60 | 3 weeks | nih.gov |
| Activated sludge inoculum | 100 | 30 mg/l inoculum, MITI test | 82 (theoretical BOD) | 2 weeks | nih.gov |
| Activated sludge treatment plants | - | - | Degraded | - | nih.gov |
| Bacillus cereus strain YH-10 | 1000 | Synthetic medium | 53 (COD reduction) | 48 hrs | omicsonline.org |
| Bacillus cereus strain YH-10 | 3500 | Synthetic medium | Deterioration observed | - | omicsonline.org |
Research on the Ecotoxicological Implications of Azepan-2-one and its Derivatives
Ecotoxicological studies assess the potential harm of azepan-2-one to organisms and ecosystems. While some sources indicate that azepan-2-one is not classified as toxic to the environment or aquatic life, others provide data on its effects. jcia-bigdr.jpbasf.com
Studies have investigated the effects of azepan-2-one on aquatic organisms. For Daphnia magna, a No Observed Effect Concentration (NOEC) of 100 mg/l has been reported over a 21-day exposure period. domochemicals.com For the algae Pseudokirchneriella subcapitata, a NOEC of 1000 mg/l has been observed over 72 hours. domochemicals.com There is a high probability that the product is not acutely harmful to aquatic organisms. basf.com
Azepan-2-one is not expected to accumulate in organisms due to its distribution coefficient. jcia-bigdr.jp Based on available data regarding biotic and abiotic degradation, bioaccumulation, and toxicity, azepan-2-one does not fulfill the criteria for being classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). jcia-bigdr.jpdomochemicals.com
While the focus is on azepan-2-one, research on the ecotoxicological implications of its derivatives is also relevant, particularly concerning potential transformation products from degradation pathways, such as 6-aminocaproic acid and adipic acid. However, specific detailed ecotoxicological data for all potential derivatives in the context of environmental contamination were not extensively found within the search results. Some related compounds, like 1,1'-Disulfanediyldiazepan-2-one, have hazard classifications indicating potential long-term hazards to the aquatic environment. nih.gov
Remediation Strategies for Azepan-2-one Contamination Research
Given the potential for environmental contamination from industrial activities, research into effective remediation strategies for azepan-2-one is important. ontosight.aiethz.ch Various approaches are being explored to treat azepan-2-one contaminated water and soil.
Biological treatment methods, particularly those employing microorganisms capable of degrading azepan-2-one, show promise for wastewater treatment. researchgate.netomicsonline.org Strains like Pseudomonas aeruginosa have demonstrated the ability to remove azepan-2-one and reduce chemical oxygen demand (COD) in wastewater. omicsonline.orgnih.gov Bacillus cereus strain YH-10 has also shown potential for azepan-2-one utilization and COD reduction in Nylon-6 plant wastewater. omicsonline.org
Membrane processes are also being investigated as separation techniques for treating azepan-2-one-containing wastewater and recovering the compound for reuse. core.ac.uk Nanofiltration and vacuum membrane distillation have shown potential for removing azepan-2-one from water. core.ac.uk While nanofiltration has achieved caprolactam rejection up to 70%, vacuum membrane distillation appears promising for filtering high concentrations from aqueous solutions. core.ac.uk
Other potential remediation strategies for contaminated soil and groundwater, generally applicable to various contaminants, include physical treatments, chemical methods, and in situ techniques such as chemical oxidation and bioremediation. douglaspartners.com.auaugustmack.com Excavation and disposal of severely contaminated soil may also be necessary. douglaspartners.com.auaugustmack.com Containment and barrier systems can be used to prevent future exposure by encapsulating contaminated soils. douglaspartners.com.au
Research continues to optimize these strategies and explore new methods for the effective remediation of azepan-2-one contamination, aiming to minimize environmental impact and promote sustainable practices. atamankimya.comontosight.ai
Q & A
Basic: What experimental protocols are recommended for synthesizing azepan-2-one derivatives with high purity?
Methodological Answer:
Synthesis should prioritize catalytic coupling strategies, such as using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) for deprotection and cross-coupling reactions, as demonstrated in patent applications . Key steps include:
- Characterization: Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity.
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization.
- Purity Validation: Monitor via HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity.
Document protocols in line with reproducibility standards, including reagent sources and instrument calibration details .
Advanced: How can crystallographic data for azepan-2-one complexes resolve discrepancies in reported bond-length values?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement .
- Validation: Cross-reference bond lengths with Cambridge Structural Database (CSD) entries. Apply Hirshfeld surface analysis to identify intermolecular interactions affecting geometry.
- Contradiction Resolution: Statistically compare datasets (e.g., t-tests) to assess significance of deviations. Address outliers by re-examining experimental conditions (e.g., temperature, solvent) .
Basic: What analytical techniques are critical for verifying azepan-2-one stability under varying pH conditions?
Methodological Answer:
- Stability Assays: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C) over 24–72 hours.
- Monitoring Tools: Use UV-Vis spectroscopy (λmax shifts) and LC-MS to track degradation products.
- Kinetic Analysis: Apply first-order rate equations to calculate half-life (t₁/₂) and identify pH-sensitive functional groups .
Advanced: How can computational modeling address conflicting reactivity predictions for azepan-2-one in nucleophilic environments?
Methodological Answer:
- Model Selection: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map reaction pathways.
- Validation: Compare computed activation energies with experimental kinetic data. Use molecular dynamics (MD) simulations to assess solvent effects.
- Contradiction Mitigation: Reconcile discrepancies by testing alternative transition states or solvation models .
Basic: What statistical approaches are recommended for analyzing azepan-2-one bioactivity data with high variability?
Methodological Answer:
- Data Preprocessing: Normalize activity values (e.g., % inhibition) against positive/negative controls.
- Analysis Tools: Apply ANOVA with post-hoc Tukey tests to compare means across experimental groups.
- Outlier Handling: Use Grubbs’ test to identify and justify exclusion of anomalous data points .
Advanced: How to design a study resolving contradictory reports on azepan-2-one’s role in enzyme inhibition?
Methodological Answer:
- Hypothesis-Driven Design: Formulate a P-E/I-C-O framework:
- Population (P): Target enzyme (e.g., serine proteases).
- Exposure (E): Azepan-2-one concentration gradients.
- Comparison (C): Positive inhibitors (e.g., PMSF) vs. negative controls.
- Outcome (O): IC₅₀ values and binding kinetics .
- Method Integration: Combine kinetic assays (e.g., fluorogenic substrates) with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Basic: How to ensure reproducibility in azepan-2-one spectral data across laboratories?
Methodological Answer:
- Standardization: Use certified reference materials (CRMs) for instrument calibration.
- Protocol Harmonization: Adopt IUPAC guidelines for NMR solvent suppression and MS ionization parameters.
- Inter-lab Validation: Share raw datasets (e.g., via Zenodo) for peer validation .
Advanced: What strategies reconcile conflicting cytotoxicity results for azepan-2-one derivatives in cancer cell lines?
Methodological Answer:
- Experimental Replication: Repeat assays in triplicate across independent labs using identical cell lines (e.g., ATCC-certified HeLa).
- Meta-Analysis: Pool data from published studies; apply random-effects models to quantify heterogeneity.
- Mechanistic Follow-up: Use RNA-seq to identify differential gene expression linked to cytotoxicity variability .
Basic: What are best practices for documenting azepan-2-one research methods to meet journal standards?
Methodological Answer:
- Structured Reporting: Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry:
- Reagent Details: Include vendor names, catalog numbers, and purity grades.
- Data Deposition: Upload crystallographic data to CCDC or PDB; spectral data to PubChem .
Advanced: How to optimize azepan-2-one derivatization for enhanced pharmacokinetic properties without compromising activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., alkyl chains, aryl groups) and assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays).
- Multivariate Analysis: Use partial least squares (PLS) regression to correlate structural descriptors with in vivo bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
